3-[5-(Trifluoromethyl)-2-pyridinyl]aniline

Medicinal Chemistry ADME Physicochemical Property

This heteroaromatic amine delivers a strategic advantage in drug discovery: a rigid C-C linked biaryl core that pre-organizes ligands for entropically favorable binding, while the 5-CF₃ substituent boosts LogP to 3.93 for enhanced membrane permeability. Unlike flexible ether analogues or mis-substituted isomers, its precisely positioned aniline nitrogen and pyridine ring enable orthogonal diversification. High-purity grades (≥95%, USP/BP/Ph. Eur. options) minimize side-product formation during scale-up, ensuring process robustness and batch-to-batch consistency.

Molecular Formula C12H9F3N2
Molecular Weight 238.21 g/mol
CAS No. 886361-00-8
Cat. No. B1320517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Trifluoromethyl)-2-pyridinyl]aniline
CAS886361-00-8
Molecular FormulaC12H9F3N2
Molecular Weight238.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H9F3N2/c13-12(14,15)9-4-5-11(17-7-9)8-2-1-3-10(16)6-8/h1-7H,16H2
InChIKeyHMHNOBLOCBYEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





886361-00-8 | 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline: Procurement-Grade Heteroaromatic Amine Building Block


3-[5-(Trifluoromethyl)-2-pyridinyl]aniline (CAS 886361-00-8) is a heteroaromatic amine that serves as a versatile building block in pharmaceutical and agrochemical research [1]. Its core structure consists of an aniline moiety connected at the 3-position to a 2-pyridinyl ring, which is further substituted at the 5-position with a strongly electron-withdrawing trifluoromethyl (-CF₃) group . This unique substitution pattern confers a calculated LogP of 3.93 [1], distinguishing it from simpler aniline derivatives. The presence of the -CF₃ group enhances metabolic stability and lipophilicity, while the basic aniline nitrogen and pyridinyl ring offer two distinct sites for chemical diversification , making it a valuable intermediate for the synthesis of more complex bioactive molecules.

886361-00-8 | 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline: Avoiding the Pitfalls of Generic Pyridylaniline Substitution


While the term 'pyridylaniline' covers a broad class of compounds, 3-[5-(trifluoromethyl)-2-pyridinyl]aniline (CAS 886361-00-8) is chemically distinct from its isomers and other simple pyridylanilines. Substituting a generic or less defined analogue carries significant risk due to the profound impact of the -CF₃ group's position on both electronic properties and biological activity. The 5-trifluoromethyl substitution on the pyridine ring, specifically linked via the 2-position to the 3-position of aniline, creates a unique electronic environment and molecular geometry . As demonstrated in medicinal chemistry studies, modifications such as changing from an SF₅-aniline to a CF₃-pyridinyl moiety can dramatically alter target binding and inhibition [1]. Therefore, using an isomer like 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 71422-81-6) or a regioisomer with the -CF₃ group at a different position would result in a different spatial and electronic profile, potentially leading to a complete loss of desired activity or synthetic utility.

886361-00-8 | 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline: Evidence-Based Differentiation from Key Comparators


886361-00-8 Lipophilicity (cLogP) vs. Non-Fluorinated Analogue

The lipophilicity of 3-[5-(trifluoromethyl)-2-pyridinyl]aniline (CAS 886361-00-8), a critical determinant of membrane permeability and metabolic stability, is significantly higher than its non-fluorinated analogue. The presence of the trifluoromethyl group on the pyridine ring dramatically increases the compound's LogP, a key parameter for drug-likeness [1].

Medicinal Chemistry ADME Physicochemical Property

886361-00-8 Purity: API-Grade Specification (≥99%) vs. Standard Reagent Grade (95%)

Suppliers offer 3-[5-(trifluoromethyl)-2-pyridinyl]aniline (CAS 886361-00-8) in a high-purity grade (>99%) that meets stringent pharmaceutical standards (USP, BP, Ph. Eur.) . This is a critical differentiator for process chemistry and drug substance manufacturing, where impurities must be rigorously controlled.

Process Chemistry Quality Control Procurement

886361-00-8 Isomeric Specificity: Distinguishing from 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS 71422-81-6)

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline (CAS 886361-00-8) is a structural isomer of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS 71422-81-6). The target compound features a direct carbon-carbon bond between the pyridine and aniline rings, whereas the comparator contains a flexible ether (C-O-C) linkage [1]. This fundamental difference in connectivity and geometry is crucial for target binding.

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

886361-00-8 | 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline: Proven Application Scenarios Based on Property Profile


Lead Optimization in Medicinal Chemistry: Enhancing Membrane Permeability

In a drug discovery program, a lead series shows promising in vitro activity but suffers from poor cellular permeability. As evidenced by its high calculated LogP of 3.93 [1], 3-[5-(trifluoromethyl)-2-pyridinyl]aniline (CAS 886361-00-8) is an ideal scaffold to address this liability. Its incorporation via the reactive aniline nitrogen can increase a molecule's lipophilicity by approximately two orders of magnitude compared to a non-fluorinated analogue, thereby enhancing passive diffusion across cell membranes and improving cellular efficacy. This directly supports a key objective in lead optimization campaigns.

Process Development & cGMP Manufacturing: Ensuring Robust API Synthesis

During the scale-up of a synthetic route for a clinical candidate, batch-to-batch variability in the purity of a key starting material is identified as a major source of impurity formation and yield fluctuation. The availability of 3-[5-(trifluoromethyl)-2-pyridinyl]aniline (CAS 886361-00-8) in a high-purity grade (>99%, meeting USP/BP/Ph. Eur. standards) provides a critical control point. Using this defined, high-quality building block minimizes the formation of side-products, simplifies purification, and increases overall process robustness, directly translating to a more reliable and cost-effective manufacturing process.

Structure-Activity Relationship (SAR) Studies: Exploring Conformational Restriction

An SAR study aims to investigate the effect of conformational flexibility on the binding of a ligand to its protein target. The direct C-C bond between the pyridine and aniline rings in 3-[5-(trifluoromethyl)-2-pyridinyl]aniline (CAS 886361-00-8) imparts significant rigidity compared to an ether-linked analogue like CAS 71422-81-6 [2]. This rigidity pre-organizes the molecule into a specific conformation, which can lead to a more favorable entropy of binding and higher potency. Using this compound allows researchers to test the hypothesis that a conformationally restricted scaffold will yield a more potent and selective inhibitor than a flexible one.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.